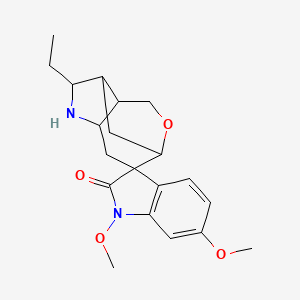
Gelsedine, 11-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gelsedine, 11-methoxy- involves several steps, starting from simpler precursors. One common approach is the total synthesis from koumine-type alkaloids . The synthetic route typically involves the formation of the core structure through a series of cyclization and rearrangement reactions . Key reagents used in these reactions include trimethylsilyl cyanide and diazabicycloundecene .
Industrial Production Methods: Most production is likely carried out in research laboratories rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Gelsedine, 11-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often used to modify the compound for different applications or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of Gelsedine, 11-methoxy- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from the reactions of Gelsedine, 11-methoxy- depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce simpler alkaloid structures .
Scientific Research Applications
Gelsedine, 11-methoxy- has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex alkaloid synthesis . In biology, it is studied for its potential pharmacological activities, including anti-tumor, immunosuppressive, and analgesic effects . In medicine, it is being investigated for its potential therapeutic uses, although it is not yet widely used in clinical practice . In industry, its applications are limited due to the complexity of its synthesis .
Mechanism of Action
The mechanism of action of Gelsedine, 11-methoxy- involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Gelsedine, 11-methoxy- is unique among Gelsemium alkaloids due to its specific structural features and biological activities . Similar compounds include gelsemine, koumine, and humantenine, which also belong to the Gelsemium alkaloid family . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQHYIWKHVLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














